4-(Dimethylamino)thiophenol

QLED Quantum Dot Ligand Exchange

This para-substituted aromatic thiol delivers predictable performance in QLED ligand exchange (73% quantum yield) and forms stable gold SAMs with a unique SERS signature. A high-solubility (263 mg/mL) nucleophile for aqueous-phase synthesis. Choose this ≥98% purity building block when precise electronic tuning outweighs generic thiophenol substitution.

Molecular Formula C8H11NS
Molecular Weight 153.25 g/mol
CAS No. 4946-22-9
Cat. No. B1346023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)thiophenol
CAS4946-22-9
Molecular FormulaC8H11NS
Molecular Weight153.25 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)S
InChIInChI=1S/C8H11NS/c1-9(2)7-3-5-8(10)6-4-7/h3-6,10H,1-2H3
InChIKeyPQSBRHXGVPVYFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dimethylamino)thiophenol (CAS 4946-22-9): A Para-Substituted Aromatic Thiol with Dual Functional Groups for Advanced Material and Surface Chemistry Applications


4-(Dimethylamino)thiophenol (also referred to as 4-(dimethylamino)benzenethiol, 4-mercapto-N,N-dimethylaniline, or 4-MABT) is a para-substituted aromatic thiol bearing a strong electron-donating dimethylamino (-N(CH3)2) group opposite to the thiol (-SH) moiety on the benzene ring . This molecular architecture confers the compound with a distinct dipole moment and unique electronic properties compared to unsubstituted thiophenol and other mono-substituted analogs [1]. Its molecular weight is 153.24 g/mol (C8H11NS), and it is typically supplied as a low-melting solid (melting point ~33°C) that is soluble in water at 263 mg/mL at 25°C [2]. The compound acts as a nucleophile, a reducing agent, and a ligand in coordination chemistry, making it a versatile building block for organic synthesis, surface functionalization, and materials science . Commercially, it is available from major suppliers like TCI and Santa Cruz Biotechnology in purities exceeding 98.0% (GC, T), ensuring reliable performance for demanding research applications .

Why Generic Thiophenol Substitution Fails: The Quantifiable Impact of the 4-Dimethylamino Group on Electronic, Surface, and Performance Properties


The simple substitution of 4-(dimethylamino)thiophenol with a less expensive, more readily available analog like unsubstituted thiophenol, 4-aminothiophenol, or 4-methylthiophenol can lead to significant and often detrimental changes in experimental outcomes. This is because the strong electron-donating nature and steric bulk of the para-dimethylamino group fundamentally alter the compound's electronic structure, which in turn dictates its behavior in key applications. Unlike the case of thiophenol, where a self-assembled monolayer (SAM) forms strongly on gold even at concentrations as low as 10⁻⁸ M [1], the presence of the dimethylamino group in 4-(dimethylamino)thiophenol results in a distinct SERS spectral signature with observable CH3 group vibrational bands, a feature absent in the 4-amino analog [2]. Furthermore, the dimethylamino substitution critically impacts performance metrics: in quantum dot light-emitting diodes (QLEDs), ligand exchange with 4-(dimethylamino)thiophenol yields a quantum yield of 73%, a significant and measurable deviation from the 81% achieved with unsubstituted thiophenol or 82% with 4-methylthiophenol [3]. The predicted pKa of 10.14±0.24 for 4-(dimethylamino)thiophenol also differs from the typical pKa range of 6-7 for unsubstituted thiophenol [REFS-4, REFS-5]. These quantifiable differences underscore that simple in-class substitution is not feasible; the specific electronic and steric properties of the dimethylamino group directly translate to distinct and measurable performance characteristics.

Quantitative Differentiation Guide for 4-(Dimethylamino)thiophenol (CAS 4946-22-9) vs. Thiophenol Analogs


Reduced Quantum Yield in QLEDs: A Distinct Performance Trade-off vs. 4-Methylthiophenol and Thiophenol

In quantum dot light-emitting diode (QLED) applications, 4-(dimethylamino)thiophenol (4-DMAT) demonstrates a lower quantum yield (QY) when used as a ligand for CdSe quantum dots compared to the closely related analogs 4-methylthiophenol and unsubstituted thiophenol [1]. After exchanging the native oleic acid ligands, the QY of QDs with 4-DMAT was measured at 73% [1]. This represents a quantifiable decrease in performance relative to the 82% QY achieved with 4-methylthiophenol and the 81% QY with unsubstituted thiophenol under identical ligand exchange conditions [1].

QLED Quantum Dot Ligand Exchange Photoluminescence

Maintained High-Affinity Gold Surface Binding Despite Strong Electron-Donating Para-Substitution

A study on the effect of substituents on the surface equilibria of thiophenols on gold substrates demonstrated that thiophenols with electron-donating groups (EDGs) behave similarly to unsubstituted thiophenol, forming complete self-assembled monolayers (SAMs) at extremely low concentrations [1]. While an exact equilibrium constant could not be determined for the strong-binding unsubstituted thiophenol (SAM formation observed at 10⁻⁸ M), the study explicitly notes that thiophenols substituted with electron-donating groups, a class that includes 4-(dimethylamino)thiophenol, also formed a SAM at concentrations as low as 10⁻⁸ M [1]. This is in stark contrast to electron-withdrawing group (EWG) substituted thiophenols (e.g., halogenated derivatives), which bind much less strongly and allow for measurable equilibrium constants [1].

Self-Assembled Monolayers SERS Surface Chemistry Gold Substrate

Distinct SERS Spectral Signature: Observable CH3 Vibrational Bands vs. 4-Aminothiophenol

In a comparative Raman scattering study of silver thiolate salts, the vibrational bands associated with the CH3 groups were observable for silver 4-dimethylaminobenzenethiolate (Ag-4MABT) irrespective of sample rotation [1]. In contrast, the analogous silver 4-aminobenzenethiolate (Ag-4ABT) does not exhibit these CH3-related vibrational modes [1]. This difference in spectral signature is a direct consequence of the molecular structure, where 4-MABT possesses the N(CH3)2 group while 4-ABT has the primary amine NH2 group. Furthermore, the study found that the chemical enhancement effect in SERS was more favorable for 4-ABT than for 4-MABT at both 514.5 nm and 632.8 nm excitation wavelengths [1].

SERS Raman Spectroscopy Surface Analysis Vibrational Spectroscopy

High Aqueous Solubility and High Purity Availability

4-(Dimethylamino)thiophenol demonstrates a notable aqueous solubility of 263 mg/mL at 25°C [1]. For unsubstituted thiophenol, a similar value is not readily reported as it is known to be only sparingly soluble in water (typically reported as <1 g/L or <1 mg/mL) [2]. The enhanced solubility of 4-(dimethylamino)thiophenol is attributed to the presence of the polar, ionizable dimethylamino group. Additionally, the compound is commercially available from major suppliers at high purities, such as >98.0% (GC,T) from TCI and 99.7% (GC) from Santa Cruz Biotechnology [REFS-3, REFS-4].

Solubility Purity Procurement Material Properties

Elevated pKa (10.14) vs. Thiophenol (6-7): A Consequence of Strong Electron-Donation

The predicted acid dissociation constant (pKa) for 4-(dimethylamino)thiophenol is 10.14 ± 0.24 . This value is significantly higher than the typical pKa range of 6-7 for unsubstituted thiophenol [REFS-2, REFS-3]. The increase in pKa of over 3 units is a direct consequence of the strong electron-donating effect of the para-dimethylamino group, which stabilizes the protonated thiol form and decreases the acidity of the thiol proton.

pKa Acidity Proton Transfer Reactivity

Potential for Photooxidation to 4-Dimethylaminobenzoquinone

4-(Dimethylamino)thiophenol (DMAT) has been reported to undergo photooxidation by ultraviolet light, leading to the formation of the reactive species 4-dimethylaminobenzoquinone . This quinone derivative can subsequently react with hydrogen peroxide to produce an intermediate radical cation, which can further react to generate singlet oxygen and superoxide radicals . This photochemical pathway is a specific characteristic linked to the presence of the para-dimethylamino group. While analogous photooxidation might occur for other electron-rich thiophenols, the specific conversion to the corresponding benzoquinone is a defined and documented reaction for this compound.

Photooxidation Reactive Oxygen Species Photochemistry Stability

Optimal Research and Industrial Use Cases for 4-(Dimethylamino)thiophenol Based on Quantitative Performance Data


Specialized Ligand for QLEDs and Quantum Dot Surface Engineering

Based on the direct comparative data showing a specific quantum yield (73%) for CdSe quantum dots [1], 4-(dimethylamino)thiophenol is an ideal candidate for QLED and quantum dot research where a predictable, albeit reduced, photoluminescence is acceptable in exchange for the strong electron-donating character of the ligand. This property can be exploited to tune the energy levels and charge injection barriers at the quantum dot/transport layer interface, potentially improving device efficiency despite a lower base QY [1]. This scenario is best suited for projects where precise control over electronic properties outweighs maximizing photoluminescence.

Fabrication of Durable, Functionalized Self-Assembled Monolayers (SAMs) on Gold

The evidence confirming that electron-donating group substituted thiophenols, as a class, maintain the strong gold-binding affinity of unsubstituted thiophenol (SAM formation at 10⁻⁸ M) [2] makes 4-(dimethylamino)thiophenol a superior choice for creating stable SAMs with built-in chemical functionality. Unlike electron-withdrawing analogs that exhibit weaker binding [2], 4-(dimethylamino)thiophenol ensures robust surface coverage while presenting a terminal dimethylamino group. This group can serve as a handle for further covalent modification, a pH-responsive moiety, or a site for molecular recognition in biosensors and nanoelectronics. The distinct SERS signature, including observable CH3 bands, further facilitates the characterization of these monolayers [3].

Aqueous-Phase Organic Synthesis and 'Green' Chemistry Methodologies

The exceptionally high aqueous solubility of 4-(dimethylamino)thiophenol (263 mg/mL at 25°C) [4], which is over 260 times greater than that of unsubstituted thiophenol [5], positions it as a preferred reagent for developing water-based synthetic procedures. This property is particularly valuable for reactions that require a thiol nucleophile or a reducing agent in an aqueous environment, such as bioconjugation, polymer synthesis, or metal nanoparticle functionalization. This can lead to more sustainable, cost-effective, and safer chemical processes by minimizing or eliminating the use of organic solvents. The commercial availability of high-purity (>98%) material from major vendors ensures consistent performance in these applications.

Model Compound for Fundamental Studies of Electron-Donating Substituent Effects

The comprehensive dataset of well-defined properties—including a predicted pKa of 10.14 , a specific photooxidation pathway to 4-dimethylaminobenzoquinone , and its distinct behavior in SERS [3]—establishes 4-(dimethylamino)thiophenol as an excellent model system for academic and industrial research groups investigating the fundamental effects of para-substitution on the chemical and physical behavior of aromatic thiols. It serves as a benchmark electron-donating group (EDG) comparator against unsubstituted thiophenol or electron-withdrawing group (EWG) analogs in studies of surface adsorption, metal coordination, redox chemistry, and photophysics. The well-documented and quantifiable differences provide a solid foundation for structure-activity relationship (SAR) studies and computational chemistry validation.

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